molecular formula C17H17N5O2 B12016481 3-(1H-benzotriazol-1-yl)-N'-[(1Z)-1-(3-hydroxyphenyl)ethylidene]propanehydrazide CAS No. 452089-90-6

3-(1H-benzotriazol-1-yl)-N'-[(1Z)-1-(3-hydroxyphenyl)ethylidene]propanehydrazide

Katalognummer: B12016481
CAS-Nummer: 452089-90-6
Molekulargewicht: 323.35 g/mol
InChI-Schlüssel: DJKMYZKTKJCCSS-PDGQHHTCSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(1H-benzotriazol-1-yl)-N’-[(1Z)-1-(3-hydroxyphenyl)ethylidene]propanehydrazide is a complex organic compound that features a benzotriazole moiety and a hydrazide linkage

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-benzotriazol-1-yl)-N’-[(1Z)-1-(3-hydroxyphenyl)ethylidene]propanehydrazide typically involves the following steps:

    Formation of the Benzotriazole Moiety: This can be achieved by reacting o-phenylenediamine with nitrous acid to form benzotriazole.

    Hydrazide Formation: The benzotriazole is then reacted with a suitable hydrazine derivative to form the hydrazide linkage.

    Condensation Reaction: The final step involves the condensation of the hydrazide with an aldehyde or ketone to form the desired compound.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxyphenyl group.

    Reduction: Reduction reactions could target the hydrazide linkage or the benzotriazole ring.

    Substitution: Substitution reactions might occur at the benzotriazole ring or the hydroxyphenyl group.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce amines or alcohols.

Wissenschaftliche Forschungsanwendungen

Chemistry

    Catalysis: The compound could be used as a ligand in coordination chemistry for catalysis.

    Organic Synthesis: It might serve as an intermediate in the synthesis of more complex molecules.

Biology

    Biological Activity:

Medicine

    Pharmaceuticals: Investigation into its potential as a therapeutic agent for various diseases.

Industry

    Materials Science: Use in the development of new materials with specific properties, such as polymers or coatings.

Wirkmechanismus

The mechanism of action would depend on the specific application. For example, if used as a drug, it might interact with specific enzymes or receptors in the body, altering biochemical pathways. The benzotriazole moiety could play a role in binding to metal ions or other molecular targets.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Benzotriazole Derivatives: Compounds with similar benzotriazole structures.

    Hydrazides: Other hydrazide-containing compounds.

Uniqueness

The unique combination of the benzotriazole moiety and the hydrazide linkage in 3-(1H-benzotriazol-1-yl)-N’-[(1Z)-1-(3-hydroxyphenyl)ethylidene]propanehydrazide may confer specific properties that are not found in other compounds, such as enhanced stability, reactivity, or biological activity.

Eigenschaften

CAS-Nummer

452089-90-6

Molekularformel

C17H17N5O2

Molekulargewicht

323.35 g/mol

IUPAC-Name

3-(benzotriazol-1-yl)-N-[(Z)-1-(3-hydroxyphenyl)ethylideneamino]propanamide

InChI

InChI=1S/C17H17N5O2/c1-12(13-5-4-6-14(23)11-13)18-20-17(24)9-10-22-16-8-3-2-7-15(16)19-21-22/h2-8,11,23H,9-10H2,1H3,(H,20,24)/b18-12-

InChI-Schlüssel

DJKMYZKTKJCCSS-PDGQHHTCSA-N

Isomerische SMILES

C/C(=N/NC(=O)CCN1C2=CC=CC=C2N=N1)/C3=CC(=CC=C3)O

Kanonische SMILES

CC(=NNC(=O)CCN1C2=CC=CC=C2N=N1)C3=CC(=CC=C3)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.